molecular formula C12H11NO B3176583 O-([1,1'-biphenyl]-4-yl)hydroxylamine CAS No. 99908-04-0

O-([1,1'-biphenyl]-4-yl)hydroxylamine

Cat. No.: B3176583
CAS No.: 99908-04-0
M. Wt: 185.22 g/mol
InChI Key: AOICBMUOCBVJKJ-UHFFFAOYSA-N
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Description

O-([1,1’-biphenyl]-4-yl)hydroxylamine is a compound that belongs to the class of hydroxylamines, which are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly interesting due to its unique structure, where the hydroxylamine group is attached to a biphenyl moiety. Hydroxylamines are known for their reactivity and are used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-([1,1’-biphenyl]-4-yl)hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to give aryloxyamines .

Industrial Production Methods

Industrial production of O-([1,1’-biphenyl]-4-yl)hydroxylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides offers a scalable route to produce O-arylhydroxylamines .

Chemical Reactions Analysis

Types of Reactions

O-([1,1’-biphenyl]-4-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: Hydroxylamines can be oxidized to nitroso compounds or nitro compounds under specific conditions.

    Reduction: They can be reduced to amines.

    Substitution: Hydroxylamines can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-([1,1’-biphenyl]-4-yl)hydroxylamine can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism by which O-([1,1’-biphenyl]-4-yl)hydroxylamine exerts its effects involves its reactivity as an electrophilic aminating agent. The compound can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other O-substituted hydroxylamines such as O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid .

Uniqueness

O-([1,1’-biphenyl]-4-yl)hydroxylamine is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other hydroxylamines.

Properties

IUPAC Name

O-(4-phenylphenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICBMUOCBVJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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